Lithium ionophore VIII

Description

Overview of Ionophore Functionality and Significance

Ionophores are chemical compounds that reversibly bind and transport ions across lipid membranes, such as the cell membrane. wikipedia.org These molecules play a crucial role in various biological processes and have significant applications in chemistry. fiveable.me Structurally, an ionophore typically consists of a hydrophilic (water-loving) center that selectively binds a specific ion and a hydrophobic (water-fearing) exterior that allows the entire complex to move through the lipid-soluble membrane. wikipedia.org The ability of ionophores to facilitate ion transport down their concentration gradients is fundamental to their function. fiveable.me

Ionophores are broadly classified into two main types based on their mechanism of action: carrier ionophores and channel-forming ionophores. fiveable.meassaygenie.com Carrier ionophores, such as valinomycin (B1682140) and monensin, physically shuttle ions across the membrane by forming a stable complex with the ion. assaygenie.com In contrast, channel-forming ionophores, like gramicidin, create a hydrophilic pore or channel through the membrane, allowing ions to flow through. fiveable.meassaygenie.com

The significance of ionophores extends across multiple scientific disciplines. In biology and biochemistry, they are indispensable tools for studying membrane transport processes, ion homeostasis, and cellular signaling. fiveable.menih.gov In analytical chemistry, ionophores are critical components in the development of ion-selective electrodes (ISEs), which are sensors that measure the concentration of specific ions in a sample. fiveable.meagscientific.com The selectivity of the ionophore dictates the specificity of the electrode, enabling precise measurements in complex mixtures like biological fluids and environmental samples. agscientific.com

Historical Context of Lithium Ionophore Development

The development of ionophores specifically for lithium ions (Li⁺) has been driven by the increasing need to accurately monitor lithium levels in both clinical and environmental settings. researchgate.netnih.gov The therapeutic use of lithium salts for managing bipolar disorder necessitates precise measurement of its concentration in patient blood serum to ensure efficacy while avoiding toxicity. agscientific.comnih.gov Furthermore, the widespread use of lithium-ion batteries has led to environmental concerns regarding lithium contamination in water sources and landfills, creating a demand for reliable detection methods. agscientific.com

Early methods for lithium detection, such as atomic emission spectrophotometry, were often costly and required significant sample pretreatment. nih.govmdpi.com The advent of ion-selective electrodes offered a more direct, affordable, and continuous method for ion measurement. agscientific.commdpi.com The first report of a lithium-selective ionophore for use in membranes and as an extracting agent appeared in 1977. nih.govmdpi.com

Initial research into lithium ionophores focused on crown ethers, a class of synthetic macrocyclic polyethers. fiveable.menih.gov The "fit" between the cavity size of the crown ether and the ionic radius of the lithium ion was a key principle in the design of these early ionophores. nih.govnih.gov Over the years, numerous derivatives of crown ethers and other non-cyclic ionophores have been synthesized and studied to improve selectivity for lithium over other alkali metal ions, particularly sodium (Na⁺) and potassium (K⁺), which are often present in much higher concentrations in biological samples. nih.govrsc.org This has led to the development of a series of lithium ionophores, designated I through VIII, each with varying structures and selectivities. researchgate.netnih.gov Lithium ionophore VIII emerged as a particularly effective compound due to its exceptional selectivity for Li⁺. agscientific.comacs.org

Definition and Classification within Ionophore Chemistry

This compound is a synthetic, neutral carrier ionophore specifically designed for the selective binding and transport of lithium ions. agscientific.com It is a lipophilic, or fat-soluble, molecule, a property that allows it to be incorporated into and function within lipid-based membranes, such as the PVC (polyvinyl chloride) membranes used in ion-selective electrodes. agscientific.comavantorsciences.com

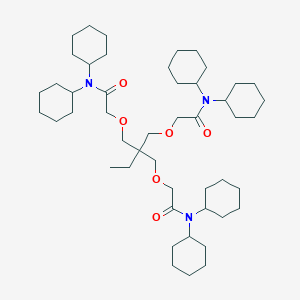

Chemically, this compound is identified by the IUPAC name 2-[2,2-bis[[2-(dicyclohexylamino)-2-oxoethoxy]methyl]butoxy]-N,N-dicyclohexylacetamide. evitachem.comsmolecule.com It is a macrocyclic compound featuring multiple oxygen and nitrogen donor atoms within its structure. These atoms are precisely arranged to create a cavity that optimally coordinates with the small size of the lithium ion, forming a stable complex. evitachem.com

Within the classification of ionophores, this compound falls into the category of synthetic neutral carrier ionophores. agscientific.comevitachem.com

Synthetic: It is not naturally occurring but is created through organic synthesis pathways. evitachem.com

Neutral: The molecule itself does not have a net electrical charge.

Carrier: It functions by encapsulating an ion and moving it across a membrane, rather than forming a static channel. wikipedia.org

Its primary application is as the active component in lithium-selective electrodes, where its high selectivity for Li⁺ over Na⁺ and K⁺ enables accurate measurement of lithium concentrations. agscientific.com The mechanism of action involves the ionophore reversibly binding to lithium ions at the membrane-sample interface, creating a charge separation that generates an electrical potential, which is then measured. evitachem.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 133338-85-9 |

| Molecular Formula | C₄₈H₈₃N₃O₆ |

| Molecular Weight | 798.19 g/mol |

| IUPAC Name | 2-[2,2-bis[[2-(dicyclohexylamino)-2-oxoethoxy]methyl]butoxy]-N,N-dicyclohexylacetamide |

| Type | Synthetic Neutral Carrier Ionophore |

| Primary Application | Lithium-selective electrodes |

The development of this compound represents a significant advancement in the field of ion-selective sensors, providing a highly effective tool for analytical chemistry. agscientific.com

Structure

2D Structure

Properties

IUPAC Name |

2-[2,2-bis[[2-(dicyclohexylamino)-2-oxoethoxy]methyl]butoxy]-N,N-dicyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H83N3O6/c1-2-48(36-55-33-45(52)49(39-21-9-3-10-22-39)40-23-11-4-12-24-40,37-56-34-46(53)50(41-25-13-5-14-26-41)42-27-15-6-16-28-42)38-57-35-47(54)51(43-29-17-7-18-30-43)44-31-19-8-20-32-44/h39-44H,2-38H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTVDAZAPLNMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC(=O)N(C1CCCCC1)C2CCCCC2)(COCC(=O)N(C3CCCCC3)C4CCCCC4)COCC(=O)N(C5CCCCC5)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H83N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399932 | |

| Record name | Lithium ionophore VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

798.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133338-85-9 | |

| Record name | Lithium ionophore VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,Nâ?²,Nâ?²,Nâ?³,Nâ?³-Hexacyclohexyl-4,4â?²,4â?³-propylidynetris(3-oxabutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Strategies

Primary Synthetic Routes

The most established and widely documented method for synthesizing Lithium Ionophore VIII involves a condensation reaction to construct the core molecular framework.

Condensation-Based Methodologies

The principal synthetic route to this compound is the condensation reaction between hexacyclohexylamine and 3-oxabutyramide. evitachem.com This reaction forms the amide linkages that are integral to the ionophore's structure and its ability to coordinate with lithium ions. The process involves a nucleophilic acyl substitution mechanism, where the amine group of hexacyclohexylamine attacks the carbonyl group of 3-oxabutyramide, leading to the formation of an amide bond and the elimination of a small molecule. This method is favored for its relatively straightforward approach to assembling the complex, multi-armed structure of the ionophore.

Key Reaction Parameters and Optimization

The efficiency and yield of the condensation synthesis are highly dependent on several critical parameters. Optimization of these conditions is essential for maximizing product formation and minimizing side reactions.

Table 1: Optimized Reaction Parameters for Condensation Synthesis of this compound

| Parameter | Optimal Condition/Reagent | Rationale and Impact |

|---|---|---|

| Solvent | Nitrobenzene (B124822) | Its high boiling point (210°C) and polarity stabilize the transition states during amide bond formation, leading to higher conversion rates compared to solvents like DMF or THF. Using dichloromethane (B109758) has been shown to reduce yields to less than 30%. |

| Temperature | 120–140°C (Optimal: 130°C) | This temperature range provides the necessary activation energy for the reaction. At 130°C for 36 hours, a balance is struck, achieving approximately 89% conversion while keeping decomposition below 5%. |

| Reaction Time | 24–48 hours (Optimal: 36 hours) | Sufficient time is required for the reaction to proceed to completion. However, prolonged heating beyond 48 hours can lead to retro-aldol side reactions and product decomposition. |

| Stoichiometry | 1:1 molar ratio | A 1:1 ratio of hexacyclohexylamine to 3-oxabutyramide generally provides optimal yields of 68–72%. A slight excess of 3-oxabutyramide (1.2:1) can sometimes improve purity by consuming unreacted amine. |

Further optimization can involve the use of catalysts to enhance reaction rates, although the standard procedure often proceeds without one. Post-synthesis purification is typically achieved through techniques such as recrystallization and chromatography to obtain the high-purity ionophore required for sensor applications. evitachem.com

Alternative and Advanced Synthetic Approaches

To improve upon the selectivity and performance of lithium ionophores, alternative synthetic strategies have been developed, primarily focusing on crown ether chemistry.

Crown Ether Derivative Synthesis

An alternative approach involves the synthesis of 14-crown-4 ether derivatives. rsc.orgaiche.org Crown ethers are cyclic chemical compounds consisting of a ring containing several ether groups. The 14-crown-4 structure has a cavity size that is particularly well-suited for complexing with the lithium ion. aiche.orgtdl.org The synthesis of these derivatives often involves the cyclization of appropriate precursors to form the macrocyclic ring. For example, dibenzo-14-crown-4 (DB14C4) and its derivatives are known lithium ion complexants due to the rigidity provided by the benzo groups and the ideal cavity size of the 14-crown-4 backbone. evitachem.comaiche.org

Incorporation of Bulky Substituents for Enhanced Selectivity

A key strategy for enhancing the selectivity of crown ether-based ionophores for lithium over other ions like sodium (Na⁺) and potassium (K⁺) is the introduction of bulky substituents. rsc.orgaiche.orgrsc.org Larger cations can sometimes form stable "sandwich-type" 2:1 complexes with crown ethers that have a smaller cavity size. rsc.orgaiche.org By attaching bulky groups, such as benzyl (B1604629) or decalin subunits, to the crown ether framework, steric hindrance is created. rsc.orgdojindo.comnih.gov This steric barrier effectively prevents the formation of these sandwich complexes with larger ions, thereby significantly increasing the selectivity for the smaller lithium ion. rsc.orgaiche.org For instance, the introduction of dibenzyl groups into a 14-crown-4 structure has been shown to augment Li⁺/Na⁺ and Li⁺/K⁺ selectivities. rsc.orgdojindo.com Research has demonstrated that incorporating a decalin subunit can enhance Li⁺/Na⁺ selectivity by over 1,000-fold.

Table 2: Comparison of Synthetic Routes for Lithium Ionophores

| Synthetic Route | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Condensation-Based | Reaction of hexacyclohexylamine and 3-oxabutyramide. | Scalable, cost-effective for industrial production. | Moderate Li⁺/Na⁺ selectivity (around 100:1). |

| Crown Ether Derivative | Cyclization to form a 14-crown-4 backbone with bulky substituents. | Exceptional Li⁺/Na⁺ selectivity (>1,000:1). | Generally lower yields and higher production costs. |

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful consideration of various factors to ensure a reproducible, cost-effective, and scalable process.

Key considerations for industrial-scale synthesis include:

Process Optimization: Extensive optimization of reaction conditions (temperature, concentration, reaction time) is crucial to maximize yield and minimize byproduct formation. drughunter.com

Catalyst Selection: For catalyzed reactions, the choice of catalyst is influenced by performance, cost, commercial availability, and potential for recycling. drughunter.com

Purification: Developing efficient and scalable purification methods, such as large-scale chromatography or crystallization, is essential to achieve the high purity required for sensor applications. drughunter.com

Reproducibility: Ensuring batch-to-batch consistency is paramount for a commercial product, requiring stringent quality control at all stages of production.

While challenges in scaling up macrocycle synthesis exist, successful large-scale production of other complex macrocyclic active pharmaceutical ingredients has demonstrated that these hurdles can be overcome with dedicated process research and development. rsc.orgamericanpharmaceuticalreview.com

Coordination Chemistry and Ion Binding Mechanisms

Fundamental Principles of Lithium Ionophore VIII-Ion Complexation

The selective binding of this compound to lithium ions is a result of a sophisticated interplay between its molecular structure and the properties of the cation.

This compound is a synthetic, neutral, lipophilic ion carrier. Its structure is designed for the selective transport of lithium ions across lipid membranes. smolecule.com The core of its function lies in the principle of molecular recognition, where the ionophore's three-dimensional structure creates a cavity that is specifically sized and shaped to accommodate a lithium ion.

The primary binding sites within this compound are its multiple oxygen atoms. smolecule.comevitachem.com These oxygen atoms, part of the ether and amide functional groups, are electron-rich and act as Lewis bases, donating lone pairs of electrons to the positively charged lithium cation (a Lewis acid). This interaction leads to the formation of a stable coordination complex. smolecule.com The process involves the ionophore encapsulating the lithium ion through coordination with these oxygen atoms. evitachem.com

The specific arrangement of the binding sites is a critical determinant of the ionophore's selectivity. This compound, with the chemical name 2-[2,2-bis[[2-(dicyclohexylamino)-2-oxoethoxy]methyl]butoxy]-N,N-dicyclohexylacetamide, possesses a branched and flexible structure. nih.gov This flexibility allows the ionophore to adopt an optimal conformation for encapsulating the lithium ion.

Quantitative Analysis of Ion Binding Affinity

The strength and selectivity of the interaction between this compound and various cations can be quantified through the determination of stability constants and selectivity coefficients.

The stability constant (β) is a measure of the equilibrium between the free ionophore and the ion-ionophore complex. A higher stability constant indicates a more stable complex. For the complex of this compound with the strontium ion (Sr²⁺) in nitrobenzene (B124822) saturated with water, the logarithm of the stability constant (log βnb) was determined to be 16.9 ± 0.1. researchgate.net Similarly, its complex with the europium ion (Eu³⁺) in nitrobenzene showed a log βnb of 15.6, highlighting its strong cation-binding capability. While specific stability constants for the lithium complex are not always directly reported in comparative studies, the high selectivity for Li⁺ implies a significantly stable complex.

This compound is renowned for its exceptional selectivity for lithium ions (Li⁺) over other alkali and alkaline earth metal cations, particularly sodium (Na⁺) and potassium (K⁺). smolecule.com This selectivity is crucial for its application in accurately measuring lithium concentrations in complex samples like blood serum.

The selectivity is quantified using potentiometric selectivity coefficients (Kpot Li,M), which describe the preference of the ionophore for the primary ion (Li⁺) over an interfering ion (M). A smaller value for the selectivity coefficient indicates a higher preference for the primary ion. For this compound, the logarithm of the selectivity coefficient for Li⁺ over Na⁺ (log Kpot Li,Na) is approximately -3.5, and for Li⁺ over K⁺ (log Kpot Li,K) is approximately -2.8. This demonstrates a significantly higher affinity for lithium ions.

Table 1: Logarithmic Selectivity Coefficients of this compound

| Interfering Ion (M) | log KpotLi,M |

|---|---|

| Na⁺ | -3.5 |

| K⁺ | -2.8 |

Interactions with Other Metal Cations

While optimized for lithium binding, this compound can also form complexes with other metal cations, although generally with lower affinity. Studies have shown that it can act as a receptor for cations such as strontium (Sr²⁺) and europium (Eu³⁺). smolecule.comresearchgate.net

The interaction with strontium is particularly strong, with a high stability constant (log βnb = 16.9 ± 0.1) in nitrobenzene. researchgate.net In the Sr²⁺ complex, the cation is bound by six strong interactions with the six oxygen atoms of the ionophore. researchgate.net The interaction energy for this complex was calculated to be -959.9 kJ/mol, indicating a very stable structure. researchgate.net

Despite these interactions, its selectivity for lithium remains superior in many practical applications. For instance, in ion-selective electrodes, the response is predominantly governed by the activity of lithium ions even in the presence of physiological concentrations of other cations. mdpi.com The ability to form complexes with a range of cations highlights the versatility of its coordination chemistry, while its structural design ensures a pronounced preference for lithium.

Strontium Ion Complexation Studies

Research has revealed that this compound is an exceptionally effective receptor for the strontium cation (Sr²⁺). acs.org Studies involving two-phase water-nitrobenzene systems have been conducted to quantify this interaction. acs.org In these experiments, the extraction of strontium ions from an aqueous phase into a nitrobenzene phase containing the ionophore was measured. acs.org

The equilibrium for this process is described as: Sr²⁺(aq) + 2A⁻(aq) + 1 (nb) ⇔ 1 ·Sr²⁺(nb) + 2A⁻(nb) (where A⁻ is the picrate (B76445) anion and 1 is this compound)

From these extraction experiments, the extraction constant (log Kex) was determined to be 7.8 ± 0.1. acs.org This value indicates a strong tendency for the ionophore to pull strontium ions from the aqueous phase into the organic phase. acs.org

Furthermore, the stability of the resulting complex within the nitrobenzene phase has been calculated. The stability constant (log βnb) for the 1 ·Sr²⁺ complex in water-saturated nitrobenzene at 25 °C is 16.9 ± 0.1, signifying the formation of an extremely stable complex. acs.org

Density Functional Theory (DFT) calculations have been employed to determine the most probable structure of the complex. acs.org These theoretical studies indicate that the strontium cation is coordinated by six of the ionophore's oxygen atoms in a 1:1 stoichiometry. acs.org The calculated interaction energy for this 1 ·Sr²⁺ complex is -959.9 kJ/mol, which points to very strong binding interactions between the strontium ion and the ligand's oxygen atoms. acs.org

| Parameter | Value | System/Conditions |

|---|---|---|

| log Kex (Extraction Constant) | 7.8 ± 0.1 | Water-Nitrobenzene |

| log βnb (Stability Constant) | 16.9 ± 0.1 | Nitrobenzene (water-saturated, 25 °C) |

| Complex Stoichiometry (Ionophore:Sr²⁺) | 1:1 | Nitrobenzene |

| Interaction Energy | -959.9 kJ/mol | DFT Calculation |

Europium Ion Complexation Studies

In addition to strontium, this compound has been identified as an effective receptor for europium ions (Eu³⁺). frontiersin.org Studies have noted that the ionophore's oxygen binding sites facilitate strong interactions with europium cations. frontiersin.org This capability highlights the versatility of this compound in complexing with lanthanide series ions, extending its potential applications beyond alkali and alkaline earth metals. frontiersin.org However, detailed quantitative data, such as stability constants from experimental studies for the europium-ionophore complex, are not as widely documented in the literature as those for strontium.

Binding Dynamics with Divalent Cations

The interaction of this compound with divalent cations is prominently exemplified by its extraordinarily strong and effective binding of strontium ions. acs.org The formation of a highly stable 1:1 complex with strontium showcases a powerful affinity for certain divalent cations. acs.org This behavior is consistent with findings for other ionophoric systems where some extractants show a much higher extraction capability for divalent cations, such as Mg²⁺ and Ca²⁺, compared to monovalent alkali metal ions. frontiersin.org

The mechanism of binding involves the ionophore's multiple oxygen atoms creating a coordination pocket that accommodates the cation. scispace.comwikipedia.org For strontium, this results in a complex where the cation is bound by six oxygen atoms. acs.org In voltammetric studies of other ionophore systems, the formation of 1:1 complexes between the ionophore and divalent cations like strontium has been confirmed. europa.eu While some ionophores show minimal affinity for divalent cations, the case of this compound and strontium demonstrates that strong, selective binding is possible. acs.orgmdpi.com The high stability constant observed for the Sr²⁺ complex is a clear indicator of favorable binding dynamics, driven by strong electrostatic interactions within the coordination sphere. acs.org

Computational and Theoretical Investigations of Lithium Ionophore Viii

Quantum Mechanical Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have offered profound insights into the nature of the complex formed between Lithium Ionophore VIII and the Li⁺ ion.

DFT calculations have been pivotal in determining the three-dimensional structure of the this compound-Li⁺ complex. These theoretical models have confirmed that the ionophore creates a specific cavity where the lithium ion is precisely coordinated.

Research has shown that this compound forms a stable trigonal prismatic complex with the Li⁺ ion. In this predicted geometry, the lithium cation is bound by six of the ionophore's oxygen donor atoms. This coordination shields the ion's charge and allows the complex to be soluble in low-polarity environments like a PVC membrane. Theoretical studies by Makrlík, Novák, Vaňura, and Bouř have systematically investigated the complexation of various cations, including Li⁺, with this compound, using DFT to derive the most probable structures of the resulting cationic complexes. cas.czacs.org Similar DFT studies on the complexation of this ionophore with other cations, such as cesium (Cs⁺) and strontium (Sr²⁺), also show the central cation being bound by the six oxygen atoms of the ligand. cas.czacs.org

Table 1: Predicted Coordination Geometry of Cation Complexes with this compound

| Cation | Coordination Atoms | Predicted Geometry | Source |

|---|---|---|---|

| Li⁺ | 6 Oxygen Atoms | Trigonal Prismatic | |

| Cs⁺ | 6 Oxygen Atoms | Not Specified | cas.cz |

| Sr²⁺ | 6 Oxygen Atoms | Not Specified | acs.org |

Supramolecular Interactions

The formation of the ionophore-cation complex is a classic example of supramolecular chemistry, where the final structure is governed by a variety of non-covalent forces.

The binding of the lithium ion within the cavity of this compound is mediated by a combination of non-covalent interactions. The primary driving force is the strong ion-dipole interaction between the positively charged Li⁺ cation and the lone pairs of electrons on the six electronegative oxygen atoms of the ionophore. These interactions are responsible for the stabilization of the complex.

Predictive modeling, primarily through DFT calculations, is the tool used to determine the most stable binding geometry of the ionophore-cation complex. As established, for this compound, these models predict a specific arrangement where the ionophore's flexible backbone remodels itself to create a pre-organized cavity perfectly suited for the lithium ion. The resulting trigonal prismatic geometry maximizes the favorable ion-dipole interactions with the six oxygen atoms while minimizing steric repulsion, which is the basis for its high selectivity over other alkali metal ions like Na⁺ and K⁺.

Table 2: Summary of Computational Findings for the this compound-Li⁺ Complex

| Computational Method | Finding | Significance | Source |

|---|---|---|---|

| DFT | Trigonal prismatic coordination geometry | Elucidates the structural basis for selective Li⁺ binding. | |

| DFT | Li⁺ is bound to six oxygen atoms | Identifies the key interacting atoms in the complex. | |

| Quantum Mechanics | Prediction of the most probable complex structure | Confirms the formation and stability of the host-guest complex. | cas.cz |

Theoretical Insights into Ion Transport Dynamics

While quantum mechanical studies provide a static picture of the ionophore-cation complex, molecular dynamics (MD) simulations offer a way to study the dynamic processes, including the mechanism of ion transport across a membrane. Although specific MD simulation studies focused exclusively on this compound are not widely reported, the theoretical principles of its function as a mobile carrier are well understood.

Ionophores function by forming a lipid-soluble complex with the ion, effectively shielding its charge from the hydrophobic interior of the cell membrane or a sensor's polymer membrane. This allows the complex to diffuse from one side of the membrane to the other, releasing the ion on the other side.

MD simulations are a powerful tool for investigating this process at an atomic level. Such simulations can model the ionophore's conformational changes as it binds the ion, its diffusion across a simulated lipid bilayer or polymer matrix, and the subsequent release of the ion. Studies on other systems, for example, have used MD simulations to explore the relationship between Li-ion transport and polymer morphology in battery electrolytes, analyzing mechanisms like intra-chain and inter-chain ion hopping. mdpi.com These computational techniques provide critical insights into diffusion coefficients, transport pathways, and the influence of the surrounding environment on transport efficiency, principles that are directly applicable to understanding the dynamic behavior of this compound.

Applications in Advanced Analytical Systems

Ion-Selective Electrode (ISE) Development

The primary application of Lithium ionophore VIII lies in the fabrication of ion-selective electrodes (ISEs), which are sensors that convert the activity of a specific ion in a solution into an electrical potential. agscientific.com These electrodes are fundamental components in many modern analytical instruments.

Integration in Solvent Polymeric Membrane Electrodes

This compound is frequently incorporated into solvent polymeric membrane electrodes, most commonly those with a poly(vinyl chloride) (PVC) matrix. sigmaaldrich.comsigmaaldrich.com The lipophilic nature of the ionophore ensures its compatibility with the PVC membrane and minimizes its leaching into the aqueous sample, a critical factor for sensor longevity and stability. A typical membrane composition involves a precise mixture of the ionophore, a plasticizer such as bis(butylpentyl)adipate, the PVC polymer, and an ionic additive like sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) to maintain charge balance within the membrane.

Enhancement of Selectivity and Sensitivity for Lithium Detection

The defining characteristic of this compound is its exceptional selectivity for lithium (Li⁺) ions over other alkali and alkaline earth metal cations, particularly sodium (Na⁺) and potassium (K⁺), which are often present in much higher concentrations in biological and environmental samples. agscientific.com This high selectivity is attributed to the ionophore's three-dimensional structure, which creates a cavity size and coordination geometry that is highly complementary to the ionic radius of lithium. evitachem.com

Studies have demonstrated that electrodes based on this compound exhibit a Nernstian or near-Nernstian response to lithium ion activity over a wide concentration range. researchgate.net A Nernstian slope is the theoretical change in potential for every tenfold change in ion activity. For instance, in flow injection analysis, membranes incorporating this ionophore have shown a linear response down to 0.1 mmol/L Li⁺ with a slope of approximately 53 mV/decade. The selectivity coefficients (log K) for Li⁺/Na⁺ and Li⁺/K⁺ are significantly lower than those of other lithium ionophores, indicating a much stronger preference for lithium.

Table 1: Selectivity Coefficients of this compound

| Interfering Ion | Selectivity Coefficient (log KpotLi,M) | Reference |

|---|---|---|

| Na⁺ | -3.5 | |

| K⁺ | -2.8 |

Novel Sensor Architectures

Beyond traditional ISEs, this compound is being integrated into more advanced and miniaturized sensor platforms.

All-Solid-State Ion-Selective Electrodes

A significant advancement in ISE technology is the development of all-solid-state versions, which eliminate the need for an internal liquid filling solution, making the sensors more robust, miniaturizable, and maintenance-free. rsc.orgresearchgate.net In these designs, this compound is incorporated into a plasticized PVC membrane that is cast directly onto a solid contact layer. rsc.orgx-mol.com This solid contact acts as an ion-to-electron transducer, providing a stable potential. Materials like alkali insertion materials (e.g., LiₓFePO₄) have been successfully used as the inner solid-contact layer, demonstrating quick potential response and improved stability. rsc.orgresearchgate.net The use of solid electrolytes, inspired by all-solid-state battery technology, is another promising avenue being explored to create highly stable and durable all-solid-state lithium ISEs. researchgate.netacs.org

Voltammetric Sensing Mechanisms and Multianalyte Detection

While potentiometric sensors (like ISEs) measure potential at zero current, voltammetric sensors operate by applying a potential and measuring the resulting current. This approach offers unique advantages, including the potential for multianalyte detection with a single sensor. dss.go.thacs.org In such systems, a polymeric membrane containing an ionophore like this compound is subjected to a varying potential. dss.go.th The applied potential can be tuned to selectively drive the transfer of different ions across the membrane interface, allowing for the sequential detection of multiple analytes. dss.go.thnih.gov For instance, a membrane doped with both lithium and potassium ionophores can be used to detect both ions by applying different potential pulses. nih.gov The development of thin-layer ion-selective membranes with redox mediators further enhances the capabilities of voltammetric sensing, enabling the simultaneous detection of non-redox-active ions like lithium and potassium in complex samples such as human serum. nih.gov

Table 2: Performance of a this compound-based Voltammetric Sensor for Multianalyte Detection

| Analyte | Nernstian Slope (mV/decade) | Reference |

|---|---|---|

| Li⁺ | 54.8 | nih.gov |

| K⁺ | 59.23 | nih.gov |

Environmental Monitoring and Specialized Analytical Techniques

The unique electrochemical properties of this compound make it a valuable component in advanced analytical systems designed for environmental and industrial applications. Its high selectivity for lithium ions is the primary characteristic exploited in these technologies.

Applications in Environmental Lithium Quantification

The increasing use of lithium in batteries and pharmaceuticals has led to a growing need for reliable methods to monitor its concentration in environmental systems such as rivers, landfills, and groundwater. agscientific.commdpi.com this compound is integral to the fabrication of ion-selective electrodes (ISEs), which offer a cost-effective and accurate means for this type of environmental analysis. agscientific.com

These analytical devices typically incorporate this compound into a polyvinyl chloride (PVC) membrane. The ionophore functions as a neutral, lipophilic carrier that selectively binds with Li⁺ ions present in an aqueous sample, facilitating their transport into the membrane. agscientific.com This selective binding generates a measurable electrochemical potential, which corresponds to the concentration of lithium ions in the sample. evitachem.com

The primary advantage of this compound in this application is its exceptional selectivity for lithium over other alkali and alkaline earth metals commonly found in environmental water sources, such as sodium (Na⁺) and potassium (K⁺). agscientific.com This high selectivity minimizes interference from other ions, ensuring that the electrode's response is specific to lithium, which is crucial for accurate quantification in complex environmental matrices. mdpi.com Research has quantified this selectivity, demonstrating its superior performance compared to other ionophores.

Table 1: Selectivity Coefficients of this compound-Based Electrodes This table presents the potentiometric selectivity coefficients (log KPotLi,M), which indicate the preference of the ionophore for lithium (Li⁺) over an interfering ion (M). A more negative value signifies a stronger preference for Li⁺.

| Interfering Ion (M) | log KPotLi,M |

| Sodium (Na⁺) | -3.5 |

| Potassium (K⁺) | -2.8 |

Role in Trace Cation Extraction (e.g., Nuclear Waste Treatment)

The same principle of selective complexation that allows this compound to be used in sensors also applies to its role in separation and extraction processes. mdpi.com This capability is particularly relevant for high-precision applications, including the treatment of nuclear waste, where the selective removal of specific cations is a significant challenge.

While primarily known for its lithium affinity, this compound's ability to form stable complexes extends to other cations. Research has shown its effectiveness in forming strong complexes with trivalent cations like Europium (Eu³⁺), a lanthanide with isotopes present in nuclear waste. This suggests its potential application in solvent extraction systems designed to separate and concentrate specific radionuclides from high-level liquid waste. tandfonline.comtandfonline.com

In such a hypothetical process, the ionophore would be dissolved in an organic solvent (e.g., nitrobenzene) that is immiscible with the aqueous waste stream. When the two phases are mixed, the ionophore selectively binds with the target cation, transporting it from the aqueous phase to the organic phase. This allows for the isolation of the target ion from the bulk of the waste material. The strength of this binding is a key indicator of the potential extraction efficiency.

Table 2: Complex Stability with Europium This table shows the complex formation constant for this compound with Europium (Eu³⁺), indicating its strong binding capability, which is a prerequisite for effective solvent extraction.

| Cation | Solvent | Complex Formation Constant (log βnb) |

| Europium (Eu³⁺) | Nitrobenzene (B124822) | 15.6 |

The application of ionophores like this compound in this field is an area of ongoing research, aiming to develop more efficient and selective methods for managing complex waste streams. tandfonline.comtandfonline.com

Research Applications in Membrane Transport and Biological Systems

Modulation of Ion Permeation Across Model Membranes

The ability of Lithium Ionophore VIII to facilitate the movement of ions across lipid barriers has been explored in artificial membrane systems, which serve as simplified models for biological membranes.

A comprehensive review of publicly available scientific literature reveals a notable absence of specific studies investigating the direct application or effects of this compound in planar lipid bilayer systems. This experimental model, which creates a single, free-standing lipid bilayer across an aperture, is a standard method for examining the electrical properties of ion channels and the transport kinetics of ion carriers. While research exists for other lithium-selective ionophores in such systems, detailing their ion selectivity and transport mechanisms, equivalent data for this compound could not be found.

This compound functions as a mobile carrier to facilitate ion transport across bulk liquid membranes. The fundamental mechanism involves the ionophore, which is lipophilic, diffusing from the organic membrane phase to the aqueous-organic interface. At this interface, it selectively complexes with a lithium ion from the aqueous source phase. This neutral or charged complex then diffuses across the organic liquid membrane to the opposite interface. Here, the complex dissociates, releasing the lithium ion into the aqueous receiving phase. The free ionophore then diffuses back to the source interface to begin the cycle anew.

In a comparative study of various non-cyclic ionophores for the transport of lithium picrate (B76445) through a bulk liquid membrane system, this compound was found to be a less efficient carrier for Li⁺ compared to other synthetic ionophores under the tested conditions.

Furthermore, its capabilities as an extraction agent have been demonstrated in two-phase water-nitrobenzene systems. Research into its interaction with trivalent europium cations (Eu³⁺) showed that the ionophore facilitates the transfer of the cation from the aqueous phase to the nitrobenzene (B124822) (organic) phase. researchgate.net This process, a form of liquid-liquid extraction, relies on the same principle of complex formation and transport across a non-aqueous medium that governs its function in a liquid membrane. researchgate.net

Investigation of Cellular Lithium Uptake and Homeostasis

Despite its utility in measuring extracellular lithium concentrations, the application of this compound to directly study or manipulate lithium transport in living cells is not well-documented in scientific literature.

There is no specific evidence in the available research literature to suggest that this compound has been utilized as an experimental tool to study the mechanisms of lithium transport in neuronal cells. Research in this area typically focuses on the endogenous pathways for lithium uptake and efflux, such as voltage-gated sodium channels and the Na⁺-K⁺ pump, without the use of synthetic ionophores to augment transport.

Similarly, no published studies were found that employed this compound to deliberately alter or control intracellular lithium concentrations for research purposes. While it is theoretically plausible that as a lipophilic Li⁺ carrier, it could facilitate lithium entry into cells, this application has not been experimentally demonstrated or characterized. Therefore, its direct influence on intracellular lithium homeostasis in biological systems remains uninvestigated.

Role as a Tool in Biological Process Research

The predominant role of this compound as a tool in research is in the field of analytical chemistry, specifically for the construction of ion-selective electrodes (ISEs). moleculardepot.comagscientific.commdpi.com These sensors are critical for the accurate measurement of lithium ion concentrations in various samples, including those of biological origin.

The high selectivity of this compound for Li⁺ over other biologically relevant cations, such as sodium (Na⁺) and potassium (K⁺), makes it an invaluable component in these electrodes. agscientific.com This allows for precise monitoring of lithium levels in clinical and research settings. mdpi.com Although some commercial suppliers suggest its utility in a wide range of biochemical and immunological applications, specific examples of its use as a direct modulator of biological processes in published research are scarce. moleculardepot.com Its application as an extraction agent for certain trivalent cations in non-biological systems has been noted, highlighting its strong chelating properties. researchgate.net

Exploration of Lithium's Effects on Cellular Mechanisms

While this compound is predominantly known for its application in lithium sensing, its fundamental property of facilitating Li⁺ transport across lipid membranes provides a potential, though less documented, avenue for exploring the direct effects of controlled lithium entry into cells. In principle, by incorporating this ionophore into the membranes of cultured cells, researchers can modulate intracellular lithium concentrations and observe the subsequent impact on cellular pathways.

Lithium is a well-established therapeutic agent for bipolar disorder, and its molecular mechanisms of action are a subject of intense research. patsnap.com The mood-stabilizing effects of lithium are attributed to its influence on various intracellular signaling pathways, including the inhibition of enzymes like glycogen (B147801) synthase kinase-3 (GSK-3) and inositol (B14025) monophosphatase. nih.govresearchgate.net Studies have demonstrated that lithium can stimulate the proliferation of neural progenitor cells, a discovery with significant implications for neurogenesis and the treatment of neurodegenerative diseases. nih.govnih.gov Furthermore, lithium is known to exert neuroprotective effects by modulating homeostatic mechanisms related to neurotrophic responses, oxidative stress, and inflammation. nih.gov

The ability to precisely control the influx of lithium into cells using a tool like this compound would be invaluable for dissecting these complex cellular responses. It would allow for the systematic investigation of dose-dependent effects and the kinetics of downstream signaling events. However, it is important to note that the existing body of scientific literature predominantly focuses on the use of simple lithium salts, such as lithium chloride or lithium carbonate, to elevate extracellular lithium levels and thereby drive its entry into cells through endogenous transport mechanisms. The application of this compound to directly shuttle lithium across the cell membrane for the purpose of studying its effects on cellular mechanisms is not yet a widely reported technique.

Development of Diagnostic Tools for Research Purposes

The most significant and well-documented research application of this compound is in the development of highly selective diagnostic tools, particularly ion-selective electrodes (ISEs), for the precise measurement of lithium concentrations in various biological fluids. agscientific.comresearchgate.net The high selectivity of this ionophore for lithium over other biologically abundant cations, such as sodium (Na⁺) and potassium (K⁺), is a critical feature that enables accurate quantification. researchgate.net

Ion-Selective Electrodes (ISEs):

This compound is a key component in the fabrication of polymeric membranes for lithium-selective electrodes. agscientific.com These electrodes function by generating an electrical potential that is proportional to the concentration of lithium ions in a sample. This technology has been instrumental in research settings for monitoring lithium levels in preclinical studies involving animal models and in in vitro experiments. The ability to accurately measure lithium concentrations in serum, plasma, and other biological samples is crucial for understanding its pharmacokinetics and pharmacodynamics. mdpi.com

The performance of these ISEs is characterized by several key parameters, as detailed in the table below, which summarizes typical findings from research on electrodes incorporating this compound.

| Performance Metric | Typical Value/Range | Significance in Research |

| Linear Range | 10⁻⁶ M to 1 M | Enables accurate measurement across a wide range of lithium concentrations relevant to biological studies. |

| Nernstian Slope | ~53-60 mV/decade | Indicates a predictable and reliable electrode response to changes in lithium concentration. |

| Selectivity (log KpotLi⁺,Na⁺) | Typically < -2.0 | Demonstrates high selectivity for lithium over sodium, which is essential for accurate measurements in biological fluids where sodium is present at much higher concentrations. |

| Response Time | < 30 seconds | Allows for rapid analysis of samples. |

Table 1: Typical Performance Characteristics of this compound-Based Ion-Selective Electrodes in Research Applications.

Optical Sensors (Optodes):

Beyond electrochemical sensors, there is emerging research into the use of lithium ionophores in the development of optical sensors, or optodes, for lithium detection. researchgate.net These research tools work by incorporating the ionophore into a sensor film along with a pH-sensitive dye (chromoionophore). The binding of lithium by the ionophore causes a release of protons from the dye, resulting in a measurable color change. This technology holds promise for the development of simple, visual, and semi-quantitative methods for lithium detection in research settings.

Fluorescent Probes:

Another area of development is the creation of fluorescent probes for lithium. While not exclusively using Ionophore VIII, the principles of selective ion binding are central. These probes are designed to exhibit a change in their fluorescent properties upon binding to lithium ions. researchgate.netmdpi.com Such tools could one day be adapted for intracellular lithium imaging, providing spatial and temporal information about lithium distribution within cells, a significant advancement for cellular mechanism studies.

Comparative Analysis with Other Ionophores

Structural Analogues and Their Performance Characteristics

The efficacy of an ionophore is intrinsically linked to its molecular structure. By comparing Lithium Ionophore VIII with its structural analogues, such as Lithium Ionophore I and Lithium Ionophore VI, key performance characteristics can be elucidated.

Comparison with Other Lithium-Selective Carriers (e.g., Lithium Ionophore I, VI)

This compound, chemically identified as N,N,N',N',N'',N''-Hexacyclohexyl-4,4',4''-propylidynetris(3-oxabutyramide), is an acyclic, neutral carrier with a branched structure featuring multiple amide and ether groups. These groups create a specific three-dimensional cavity optimized for the coordination of the small lithium ion.

Lithium Ionophore I is also an acyclic ionophore, specifically N,N'-diheptyl-N,N',5,5-tetramethyl-3,7-dioxanonanediamide. Its linear diamide structure provides a flexible binding pocket for Li⁺. It has been effectively used in ISEs for determining Li⁺ activity in biological systems.

Lithium Ionophore VI , in contrast, is a cyclic compound known as 6,6-Dibenzyl-14-crown-4. As a crown ether, its structure is more rigid than its acyclic counterparts. The 14-crown-4 framework possesses a cavity size that is well-suited for complexing with lithium ions. The dibenzyl groups attached to the crown structure enhance its lipophilicity, which is crucial for stable incorporation into the polymeric membranes of ISEs.

The structural differences—branched acyclic (VIII), linear acyclic (I), and cyclic (VI)—directly influence their interaction with cations and, consequently, their selectivity and transport efficiency. While Lithium Ionophore VI is a competent carrier, research indicates it is not the highest-performing candidate in terms of detection range when compared to other ionophores like this compound acs.org.

Evaluation of Selectivity Coefficients against Competing Cations

A critical performance metric for any ionophore is its selectivity for the target ion over other interfering ions commonly found in biological and environmental samples. This is quantified by the potentiometric selectivity coefficient (log KpotLi,M), where a more negative value indicates a higher preference for Li⁺ over the interfering ion (M).

This compound exhibits exceptional selectivity for Li⁺, particularly against sodium (Na⁺) and potassium (K⁺) ions. agscientific.com An ISE based on this compound demonstrates a high degree of discrimination, which is vital for accurate measurements in complex matrices like blood serum. For an electrode utilizing this compound, the selectivity coefficient for Na⁺ (log KpotLi,Na) is approximately -3.5, and for K⁺ (log KpotLi,K) is approximately -2.8.

For comparison, an ISE incorporating Lithium Ionophore VI also shows excellent selectivity. The selectivity coefficients for this ionophore have been determined as follows:

| Interfering Ion (M) | log KpotLi,M (for Lithium Ionophore VI) |

| Sodium (Na⁺) | -2.4 |

| Potassium (K⁺) | -2.3 |

| Ammonium (NH₄⁺) | -3.0 |

| Magnesium (Mg²⁺) | -4.3 |

| Calcium (Ca²⁺) | -4.7 |

This table presents the potentiometric selectivity coefficients for an ISE based on Lithium Ionophore VI, indicating its preference for lithium over various competing cations.

The data clearly shows that while both ionophores are highly selective for lithium, this compound offers superior rejection of sodium ions, a key attribute for clinical applications where sodium concentrations are significantly higher than lithium. The systematic study of dicyclohexylamide neutral ionophores, a class to which this compound belongs, confirms a strong correlation between potentiometric selectivity coefficients and thermodynamic equilibrium parameters of the ion-ionophore complexes. nih.govacs.org

Functional Efficacy in Membrane Transport Studies

The primary function of an ionophore is to facilitate the transport of ions across lipophilic membranes. This efficacy is determined by its ion permeation potency and the relationship between its structure and activity.

Assessment of Ion Permeation Potency

Ion permeation potency refers to the efficiency with which an ionophore can carry an ion across a membrane barrier. This process involves the ionophore complexing with the cation on one side of the membrane, the diffusion of this lipophilic complex through the membrane, and the subsequent release of the cation on the other side. The rate-limiting step in this transport process is typically the diffusion of the carrier-ion complex across the membrane.

Studies on structurally related acyclic, neutral ionophores have revealed significant differences in their ability to mediate Li⁺ membrane permeation. For a series of N,N'-diheptyl-N,N'-diR-5,5-dimethyl-3,7-dioxanonane diamides, the potency for mediating Li⁺ transport was found to be highly dependent on the nature of the N-amide substituents (the R residues). The order of decreasing potency was observed as: aliphatic ether > tetrahydrofuran > ester > amide > furan. This demonstrates that subtle changes in the ionophore's structure can have a profound impact on its transport efficiency.

The transport mechanism often involves the formation of a specific stoichiometric complex. For many lithium ionophores, including related acyclic structures, a 2:1 ionophore-to-cation complex is formed to effectively shield the charge of the Li⁺ ion as it traverses the nonpolar membrane interior.

Structure-Activity Relationships for Enhanced Transport

The relationship between an ionophore's structure and its transport activity is a cornerstone of its design and optimization. Key structural features that govern performance include:

Cavity Size and Shape: The three-dimensional cavity formed by the ionophore must be precisely sized to accommodate the target ion. For crown ethers like Lithium Ionophore VI, the rigidity of the macrocycle defines a pre-formed cavity. The 14-crown-4 structure is particularly suitable for the ionic radius of Li⁺.

Donor Atoms: The presence and spatial arrangement of electron-donating atoms (typically oxygen and nitrogen) are critical for coordinating with the cation. The ether and amide oxygen atoms in this compound act as Lewis bases, donating electron pairs to form a stable coordination complex with the Li⁺ cation.

Lipophilicity: A high degree of lipophilicity is essential to ensure the ionophore remains within the lipid membrane and does not leach into the aqueous sample. The bulky, nonpolar groups, such as the cyclohexyl groups in this compound and the dibenzyl groups in Lithium Ionophore VI, confer the necessary lipophilicity.

Flexibility: Acyclic ionophores like Lithium Ionophore I and VIII possess greater conformational flexibility compared to cyclic crown ethers. This allows them to wrap around the cation, creating an optimal coordination environment, which can lead to enhanced stability of the complex and improved selectivity. The improved selectivity of some acyclic ionophores is attributed more to a decrease in their affinity for competing alkali cations rather than a significant increase in their affinity for Li⁺.

Performance Metrics in Ion-Selective Electrode Applications

The ultimate test of a lithium ionophore's utility is its performance when incorporated into an ion-selective electrode. Key metrics include the electrode's slope of response, limit of detection (LOD), response time, and operational lifetime.

ISEs based on this compound are known for their robust performance, exhibiting a near-Nernstian response over a wide concentration range. For instance, in flow injection analysis, membranes with this ionophore have shown a linear response down to 0.1 mmol/L Li⁺ with a slope of approximately 53 mV/decade.

The performance of an ISE using Lithium Ionophore VI has also been characterized, showing a Nernstian slope of 59.9 ± 1.8 mV dec⁻¹ and a limit of detection of 10⁻⁴.⁹ ± ⁰.⁴ M. acs.org While this demonstrates excellent performance, it is noted that this compound may offer a superior detection range. acs.org The table below summarizes key performance metrics for ISEs based on these ionophores.

| Performance Metric | Lithium Ionophore VI-based ISE | This compound-based ISE | General Purpose Li⁺ ISE |

| Nernstian Slope | 59.9 ± 1.8 mV/decade | ~53 mV/decade | 54 ± 5 mV |

| Limit of Detection | 10⁻⁴.⁹ ± ⁰.⁴ M | - | - |

| Linear Range | - | Down to 0.1 mmol/L | 0.1 to 5000 mg/L |

| Response Time | - | - | < 30 seconds |

| pH Range | - | - | 2 to 12 |

This table provides a comparative overview of the performance metrics for ion-selective electrodes incorporating different lithium ionophores.

The choice of ionophore, along with the composition of the ISE membrane (including plasticizers and ionic additives), plays a crucial role in determining these final performance characteristics. The high selectivity and stable response of electrodes based on this compound make it a preferred choice for demanding applications, such as the clinical monitoring of lithium levels in patients. agscientific.com

Comparative Limits of Detection and Linear Ranges

The limit of detection (LOD) and the linear range are fundamental parameters that define the working applicability of an ion-selective electrode. Sensors incorporating this compound have demonstrated a wide linear response range. For instance, in flow injection analysis, membranes with this compound have shown a linear response down to 0.1 mmol/L with a slope of approximately 53 mV/decade. Voltammetric measurements with ISEs using this compound have shown a linear range from 10⁻³⁵ M to 10⁻² M in the presence of a 0.1 M MgCl₂ background, which can be extended to lower concentrations (logCLi = -4.5) with a 0.001 M MgCl₂ background.

In comparison, other lithium ionophores exhibit varied performance characteristics. For example, a coated wire electrode fabricated with Lithium ionophore VI demonstrated a Nernstian response in a linear range of 1x10⁻⁴ M to 1x10⁻¹ M, with a detection limit of 3.0x10⁻⁵ M ijacskros.com. Another study on a smart sensor utilizing Lithium ionophore VI reported a linear response in the range of 10⁻⁵–10⁻¹ M with a limit of detection of 1.6 µM mdpi.com. An all-solid-state ISE based on Lithium ionophore VI showed a limit of detection of 10⁻⁴⁹±⁰⁴ M acs.org.

The following table provides a comparative overview of the limits of detection and linear ranges for various lithium ionophores.

| Ionophore | Limit of Detection (LOD) | Linear Range | Source(s) |

| This compound | Not explicitly stated in comparative studies | Down to 10⁻⁴⁵ M (in low background electrolyte) | researchgate.net |

| Lithium ionophore VI | 3.0x10⁻⁵ M | 1x10⁻⁴ – 1x10⁻¹ M | ijacskros.com |

| Lithium ionophore VI | 1.6 µM | 10⁻⁵ – 10⁻¹ M | mdpi.com |

| Lithium ionophore VI | 10⁻⁴⁹±⁰⁴ M | Not specified | acs.org |

| Lithium ionophore II | ~ 6•10⁻⁶ M | Not specified | sigmaaldrich.com |

| 14-Crown-4 Derivatives | Not specified | Not specified | nih.gov |

This table is generated based on available data from the cited research. Direct comparative studies under identical conditions are limited.

Long-Term Stability and Reproducibility in Sensor Design

For other ionophores, more specific data on stability is available. An electrode based on a di-n-butylamide-oNPOE derivative of a 14-crown-4 macrocycle was reported to have an acceptable lifetime of 50 days nih.gov. In a study of all-solid-state ISEs, a sensor using Lithium ionophore VI experienced a potential drift of over 100 mV, particularly in the initial days of testing acs.org. In contrast, a different design of an all-solid-state ISE showed minimal potential variation over 17 days acs.org.

The reproducibility of sensors is also a critical factor. Classical ISEs are generally praised for their excellent piece-to-piece reproducibility of potentials researchgate.net. The repeatability of a sensor using Lithium ionophore VI was evaluated through multiple measurements of the calibration curve, yielding low relative standard deviation (%RSD) values, indicating good reproducibility mdpi.com.

The following table summarizes the available information on the long-term stability and reproducibility of sensors based on different lithium ionophores.

| Ionophore | Long-Term Stability | Reproducibility | Source(s) |

| This compound | Described as having increased stability and lifetime | Generally good for classical ISEs | researchgate.netsigmaaldrich.com |

| 14-Crown-4 Derivative | Acceptable lifetime of 50 days | Not specified | nih.gov |

| Lithium ionophore VI | Potential drift of >100 mV in some designs | Good (%RSD values are low) | mdpi.comacs.org |

This table is generated based on available data from the cited research. Direct comparative studies under identical conditions are limited.

Compound Names Table

| Abbreviation/Trivial Name | Chemical Name |

| Lithium ionophore I | N,N'-Diheptyl-N,N',5,5-tetramethyl-3,7-dioxanonanediamide |

| Lithium ionophore II | N,N,N',N'-Tetraisobutyl-cis-cyclohexane-1,2-dicarboxamide |

| Lithium ionophore IV | 5-Butyl-5-ethyl-N,N,N',N'-tetracyclohexyl-3,7-dioxaazelaic diamide |

| Lithium ionophore VI | 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane |

| This compound | N,N,N′,N′,N″,N″-Hexacyclohexyl-4,4′,4″-propylidynetris(3-oxabutyramide) |

| 14-Crown-4 | 1,4,7,10-Tetraoxacyclododecane |

Future Directions and Emerging Research Avenues

Advancements in Ionophore Design for Specificity and Potency

While Lithium Ionophore VIII exhibits good selectivity for lithium, the demand for even higher precision, particularly in complex biological and environmental samples, drives the exploration of new molecular designs. A key strategy in enhancing the selectivity of ionophores involves modifying their three-dimensional structure to create a more rigid and precisely sized cavity for the target ion.

One promising approach is the introduction of bulky subunits into the ionophore's molecular framework. Research on crown ether-based ionophores has demonstrated that incorporating larger, sterically hindering groups can effectively block the binding of larger, interfering cations such as sodium (Na⁺) and potassium (K⁺). elsevierpure.com This principle of size-exclusion, when applied to the design of new analogs of this compound, could significantly improve the Li⁺/Na⁺ selectivity ratio, a critical factor for accurate lithium measurements in physiological fluids where sodium is present in much higher concentrations.

Furthermore, computational modeling and synthesis of derivatives with modified electronic properties are being explored. By fine-tuning the electron-donating or -withdrawing nature of the functional groups within the ionophore, it may be possible to modulate the binding affinity and kinetics, leading to more potent and responsive lithium sensors.

Integration into Novel Sensing Platforms

The primary application of this compound has been in the fabrication of potentiometric ion-selective electrodes (ISEs). moleculardepot.comagscientific.com While ISEs are robust and widely used, emerging research is focused on integrating this ionophore into more diverse and user-friendly sensing platforms.

Optical Sensors: A significant area of development is the creation of fluorescent and colorimetric sensors. mdpi.comresearchgate.netunica.it This involves coupling the ionophore to a chromophore or fluorophore. The binding of a lithium ion by the ionophore moiety induces a conformational change that alters the optical properties of the attached signaling unit, resulting in a detectable change in color or fluorescence intensity. researchgate.net Such sensors offer the potential for real-time, visual detection of lithium ions, which could be particularly useful for point-of-care diagnostics and field-based environmental monitoring. For instance, film optodes incorporating ionophores with lipophilic dyes have been developed to realize multiple color variations for lithium ion determination. nih.gov

Miniaturized and Solid-State Sensors: There is a growing trend towards the miniaturization of analytical devices. Integrating this compound into solid-state sensor platforms, such as chemically modified field-effect transistors (ChemFETs) and microfabricated electrodes, could lead to the development of portable, low-power, and cost-effective lithium sensors. These miniaturized sensors would be ideal for applications requiring in-situ and continuous monitoring.

Expansion of Biological and Environmental Research Tools

Beyond its use in analytical sensors, this compound and its future derivatives hold promise as valuable tools in fundamental biological and environmental research.

Biological Research: The ability of ionophores to transport ions across biological membranes makes them useful for studying the physiological roles of lithium. nih.gov Modified versions of this compound could be employed to investigate lithium transport mechanisms in cells and organelles, providing insights into its therapeutic effects in bipolar disorder and other neurological conditions. Studies with other lithium-selective ionophores have already demonstrated their potential to mediate Li⁺ transport in model membranes, paving the way for similar applications with advanced derivatives of Ionophore VIII. nih.govtau.ac.il

Environmental Monitoring and Remediation: The increasing use of lithium-ion batteries has raised concerns about potential environmental contamination. stanford.edustanford.edu Highly selective lithium ionophores could be incorporated into sensing systems for the accurate quantification of lithium in water sources and industrial effluents. researchgate.net Moreover, these ionophores could form the basis of novel extraction and remediation technologies. By immobilizing the ionophore on a solid support, it may be possible to selectively capture and remove lithium ions from contaminated water, offering a more environmentally friendly approach to pollution control. researchgate.netlithiumharvest.com

Theoretical Predictions and Experimental Validation in Supramolecular Chemistry

A deeper understanding of the host-guest chemistry between this compound and the lithium cation is crucial for its rational design and the development of new applications. Supramolecular chemistry, through a combination of computational and experimental techniques, offers powerful tools to investigate these interactions at the molecular level.

Computational Studies: Density Functional Theory (DFT) calculations have been successfully employed to predict the most probable structure of the complex formed between this compound and a lithium ion. These theoretical studies provide valuable information on the binding energies, coordination geometry, and the nature of the non-covalent interactions that govern the complexation process. Such computational insights can guide the design of new ionophores with optimized binding properties.

Experimental Validation: The predictions from theoretical models must be validated through experimental studies. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and calorimetry can provide detailed information about the structure and thermodynamics of the ionophore-cation complex in both solution and the solid state. The combination of experimental extraction methods and theoretical calculations has been shown to provide relevant data on the non-covalent bond interactions of this compound with the lithium cation.

By systematically studying the supramolecular complexation of this compound and its analogs with a range of alkali and alkaline earth metal cations, researchers can build a comprehensive understanding of the factors that determine its selectivity. This fundamental knowledge will be instrumental in the development of next-generation lithium-selective materials with tailored properties for a wide array of applications.

Q & A

Q. What are the key structural and physicochemical properties of Lithium Ionophore VIII relevant to its function in ion-selective electrodes?

this compound (C₄₈H₈₃N₃O₆, molecular weight 798.19) is a neutral macrocyclic compound with three hexacyclohexylamide groups. Its SMILES string and InChI key confirm a branched structure optimized for Li⁺ coordination via oxygen and nitrogen donor atoms. The compound’s hydrophobicity (evidenced by its Selectophore™ classification) ensures compatibility with PVC membranes, minimizing leaching in aqueous environments . Functional testing confirms its selectivity for Li⁺ over Na⁺ and K⁺ in standard electrode configurations, with a Nernstian slope of ~53 mV/decade in flow injection analysis .

Q. How should researchers design a PVC membrane electrode using this compound?

A typical membrane composition includes 2.50 wt% this compound, 66.00 wt% plasticizer (e.g., bis(butylpentyl)adipate), 31.25 wt% PVC, and 0.25 wt% ionic additive (e.g., NaTFPB) to maintain charge balance. The membrane is dissolved in tetrahydrofuran, cast onto a conductive substrate, and dried. Electrodes should be conditioned in 0.1 M LiCl for 24 hours to stabilize the response. Calibration requires a buffer (e.g., 100 mM Bis-Tris-HCl, pH 6.5) to mimic physiological conditions .

Q. What validation methods are recommended to confirm the identity and purity of synthesized this compound?

For novel synthesis:

- Structural confirmation : Use NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups.

- Purity assessment : HPLC with UV detection (e.g., λ = 254 nm) and elemental analysis (C, H, N) should match theoretical values within ±0.3%. For commercial batches, cross-check CAS (133338-85-9), Beilstein (9248138), and PubChem (329759741) identifiers .

Advanced Research Questions

Q. How can researchers address contradictory data on sodium interference in this compound-based sensors?

While this compound exhibits high selectivity (log K_Li,Na ≈ -2.5), physiological Na⁺ levels (e.g., 140 mM in blood) can cause drift. A chemometric approach using a 5-level D-optimal design with variables [Li⁺] and [Na⁺] resolves this. Multiple linear regression (MLR) models correlate potentiometric responses to both ions, achieving R² > 0.95 and Q² > 0.85. Validation via ANOVA confirms model robustness across 13 independent experiments .

Q. What strategies improve lithium loading capacity in extraction systems using ionophores?

Mononuclear ionophores (e.g., crown ethers) often suffer low capacity (<50 mg Li/g). A binuclear fluorogenic macrocycle with dual Li⁺ binding pockets achieves 135% loading with LiClO₄ via solid-liquid extraction. Key parameters:

Q. How do reaction kinetics of this compound-based systems vary with ion complexation?

Transient-state solvation studies reveal that Li⁺ complexation reduces activation energy by 15–20 kJ/mol compared to Na⁺. Mechanistic analysis (e.g., stopped-flow spectroscopy) shows proton transfer from S-H to O←N− groups accelerates acyl transfer rates by 3× in Li⁺-bound states. This property enables real-time monitoring of Li⁺ flux in biological systems .

Q. What statistical approaches are optimal for analyzing potentiometric data from ion-selective electrodes?

For calibration:

- Linear range : Use least-squares regression with outlier detection (e.g., Grubbs’ test, α = 0.05).

- Detection limit : Calculate via IUPAC definition (3σ/slope). For interference studies:

- Selectivity coefficients : Apply the separate solution method (SSM) or matched potential method (MPM).

- Multivariate analysis : Principal component analysis (PCA) identifies dominant variance sources in multi-ion systems .

Methodological Challenges

Q. Why might discrepancies arise in reported selectivity coefficients for this compound?

Variability stems from:

- Membrane composition : Higher plasticizer ratios (e.g., >70%) reduce dielectric constant, altering ionophore-ion interactions.

- Ionic strength : High background electrolyte concentrations (e.g., >0.5 M) shield Li⁺-ionophore binding.

- Reference electrodes : Asymmetric potential drift in double-junction electrodes introduces ±2 mV error. Standardize with Ag/AgCl (3 M KCl) .

Q. How can researchers optimize solid-state sensor reversibility for continuous monitoring?

Leaching of ionophore (e.g., 5–10% loss after 72 hours) degrades reversibility. Solutions:

- Hydrophobic modifiers : Add 5% C12-alkyl chains (e.g., sodium ionophore VIII derivatives) to anchor the ionophore.

- Nanocomposite membranes : Embed ionophore in graphene-PVC matrices to reduce leaching by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.